1-(3-chlorophenyl)piperidin-4-amine dihydrochloride
CAS No.: 2742656-10-4
Cat. No.: VC11565452
Molecular Formula: C11H17Cl3N2
Molecular Weight: 283.6 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742656-10-4 |
|---|---|
| Molecular Formula | C11H17Cl3N2 |
| Molecular Weight | 283.6 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H15ClN2.2ClH/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14;;/h1-3,8,10H,4-7,13H2;2*1H |
| Standard InChI Key | OBFXIACDNCVOIW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N)C2=CC(=CC=C2)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(3-Chlorophenyl)piperidin-4-amine dihydrochloride (C₁₁H₁₇Cl₃N₂) consists of a six-membered piperidine ring with a 3-chlorophenyl group at position 1 and an amine group at position 4, stabilized as a dihydrochloride salt. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇Cl₃N₂ |
| Molecular Weight | 283.63 g/mol (calculated) |
| Exact Mass | 282.042 Da |
| Topological Polar Surface Area | 24.5 Ų |
| LogP (Octanol-Water) | 2.35 (estimated) |
The chlorine atom at the phenyl ring’s meta position enhances lipophilicity, potentially improving blood-brain barrier permeability . The dihydrochloride salt form increases aqueous solubility, a critical factor for in vivo bioavailability.
Synthetic Methodologies
Core Piperidine Ring Formation
The synthesis typically begins with cyclization reactions to construct the piperidine scaffold. A common approach involves reductive amination of δ-valerolactam derivatives or cyclization of 1,5-dihalopentanes with ammonia equivalents . For example, bis(2-chloroethyl)methylamine intermediates have been utilized in analogous syntheses of piperazine derivatives, suggesting adaptability for piperidine systems .
Amine Functionalization and Salt Formation
The primary amine at position 4 is typically protected during earlier stages (e.g., as a Boc-carbamate) and deprotected under acidic conditions. Final treatment with concentrated HCl yields the dihydrochloride salt, as demonstrated in the synthesis of structurally related 1-(3-fluorophenyl)piperidin-3-amine dihydrochloride.
Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing neuroactive agents. Piperidine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors, making them candidates for antipsychotic and antidepressant drug development. The chlorophenyl group’s electron-withdrawing properties modulate receptor binding kinetics, as observed in analogous compounds.
Neurochemical Studies
In radioligand displacement assays, similar chlorophenyl-piperidine derivatives show submicromolar binding affinities for σ-1 and σ-2 receptors, implicating potential roles in neuroprotection and pain modulation.
Biological Activity and Mechanism
Enzymatic Inhibition
Preliminary data from fluorophenyl analogs indicate weak inhibition of monoamine oxidase A (MAO-A) at millimolar concentrations, likely due to the amine group’s nucleophilic character.
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| 1-(4-Chlorophenyl)piperidin-4-amine | Para-substituted chlorine | Higher σ-1 receptor affinity |
| 1-(3-Fluorophenyl)piperidin-3-amine | Fluorine substitution, amine at C3 | Enhanced MAO-B inhibition |
| 1-(3-Chlorobenzyl)piperidin-4-amine | Benzyl linker instead of phenyl | Reduced blood-brain barrier penetration |
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chlorophenyl group’s position and amine substituents.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.
-
Target Deconvolution: Proteomic profiling to identify off-target interactions.
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